![molecular formula C20H17ClN2O2S B6539423 2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060313-15-6](/img/structure/B6539423.png)
2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are commonly used in organic synthesis and can exhibit a wide range of biological activities.
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The properties of the specific compound you mentioned would depend on the contributions from the benzamide group and the chlorine atom, among other factors.Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a widely applied method in organic synthesis .
Therapeutic Applications
Thiophene, a component of the compound, has been reported to possess a wide range of therapeutic properties . It has shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, “2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide” could potentially have similar therapeutic applications.
Synthesis of Complex Molecules
The compound could be used in the synthesis of complex molecules. For example, the protodeboronation process, which involves the removal of a boron group from an organic compound, has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This suggests that “2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide” could potentially be used in similar synthetic processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, many thiophene-containing compounds show anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
properties
IUPAC Name |
2-chloro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHUPBAFQFCPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide |
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